Cas no 69393-72-2 (2H-1,3-benzodioxol-4-ol)

2H-1,3-Benzodioxol-4-ol is a heterocyclic organic compound featuring a benzodioxole core with a hydroxyl substituent at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the benzodioxole moiety enhances stability while the hydroxyl group allows for further functionalization through etherification, esterification, or coupling reactions. Its well-defined aromatic system and electron-rich character make it suitable for applications in ligand design and catalysis. The compound is typically handled under controlled conditions due to its sensitivity to oxidation and moisture.
2H-1,3-benzodioxol-4-ol structure
2H-1,3-benzodioxol-4-ol structure
Product Name:2H-1,3-benzodioxol-4-ol
CAS No:69393-72-2
MF:C7H6O3
MW:138.120742321014
MDL:MFCD00092232
CID:391845
PubChem ID:586727
Update Time:2025-10-29

2H-1,3-benzodioxol-4-ol Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxol-4-ol
    • benzo[d][1,3]dioxol-4-ol
    • AKOS005063023
    • Z409065236
    • PB43298
    • Paroxetine Impurity 13
    • 2H-1,3-benzodioxol-4-ol
    • FT-0700549
    • CS-16052
    • BCP31550
    • 1,3-Benzodioxol-4-ol #
    • 4-hydroxyl-benzo[1,3]dioxolane
    • CS-0086795
    • 1,3-Benzodioxole-4-ol
    • methylendioxyphenol
    • Y13605
    • InChI=1/C7H6O3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3,8H,4H
    • EN300-49473
    • 1,3-dioxaindan-4-ol
    • methylenedioxyphenol
    • 4-hydroxy-1,3-benzodioxole
    • DTXSID00343020
    • MFCD00092232
    • 69393-72-2
    • SCHEMBL118556
    • 2,3-Methylenedioxyphenol
    • Benzo[1,3]dioxol-4-ol
    • MDL: MFCD00092232
    • Inchi: 1S/C7H6O3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3,8H,4H2
    • InChI Key: XRSKRSVTUVLURN-UHFFFAOYSA-N
    • SMILES: O1COC2C=CC=C(C1=2)O

Computed Properties

  • Exact Mass: 138.03168
  • Monoisotopic Mass: 138.031694049g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 38.7Ų

Experimental Properties

  • PSA: 38.69

2H-1,3-benzodioxol-4-ol Pricemore >>

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2H-1,3-benzodioxol-4-ol Suppliers

Amadis Chemical Company Limited
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(CAS:69393-72-2)2H-1,3-benzodioxol-4-ol
Order Number:A1047862
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:25
Price ($):269.0/942.0
Email:sales@amadischem.com

2H-1,3-benzodioxol-4-ol Related Literature

Additional information on 2H-1,3-benzodioxol-4-ol

2H-1,3-Benzodioxol-4-ol: A Comprehensive Overview

The compound 2H-1,3-benzodioxol-4-ol (CAS No. 69393-72-2) is a fascinating organic molecule with a unique structure and diverse applications. This compound belongs to the class of benzodioxols, which are aromatic heterocycles containing two oxygen atoms in a six-membered ring. The presence of the hydroxyl group (-OH) at the 4-position of the benzodioxole ring imparts it with distinct chemical and biological properties. In recent years, 2H-1,3-benzodioxol-4-ol has garnered significant attention due to its potential in various fields, including pharmaceuticals, agrochemicals, and materials science.

Structural Insights and Synthesis

The molecular structure of 2H-1,3-benzodioxol-4-ol consists of a benzene ring fused with a dioxole ring (a five-membered ring containing two oxygen atoms). The hydroxyl group is located at the 4-position of the benzene ring, which is adjacent to the dioxole moiety. This arrangement creates a unique electronic environment that influences the compound's reactivity and stability. The synthesis of 2H-1,3-benzodioxol-4-ol typically involves multi-step reactions, including oxidation and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.

Physical and Chemical Properties

2H-1,3-benzodioxol-4-ol exhibits several notable physical and chemical properties that make it suitable for various applications. It is a crystalline solid with a melting point of approximately 150°C. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its UV-visible absorption spectrum shows strong absorbance in the UV region due to the conjugated aromatic system. Additionally, 2H-1,3-benzodioxol-4-ol demonstrates moderate acidity due to the hydroxyl group, which can participate in hydrogen bonding and other intermolecular interactions.

Biological Activity and Applications

One of the most promising aspects of 2H-1,3-benzodioxol-4-ol is its biological activity. Recent studies have shown that this compound exhibits potent antioxidant properties, making it a potential candidate for use in nutraceuticals and cosmetics. Furthermore, 2H-1,3-benzodioxol-4-o l has demonstrated anti-inflammatory activity in vitro, suggesting its potential application in treating inflammatory diseases. Researchers have also explored its role as a precursor for more complex bioactive molecules.

In the field of materials science, 2H -1 , 3 -benzodiox ol -4 -o l has been investigated as a building block for advanced materials such as coordination polymers and supramolecular assemblies. Its ability to form hydrogen bonds with other molecules makes it an ideal component for self-assembled structures with tailored properties.

Environmental Impact and Safety Considerations

As with any chemical compound, understanding the environmental impact of 2H -1 , 3 -benzodiox ol -4 -o l is crucial for its sustainable use. Recent studies have focused on its biodegradability and toxicity profiles. Preliminary results indicate that this compound is not highly toxic to aquatic organisms at environmentally relevant concentrations. However, further research is needed to fully assess its long-term effects on ecosystems.

From a safety perspective, 2H -1 , 3 -benzodiox ol -4 -o l is not classified as hazardous under standard regulations; however, proper handling procedures should be followed to minimize exposure during synthesis and use.

Future Prospects and Research Directions

The future of 2 H -1 , 3 -benz odio x ol -4-o l lies in exploring its potential applications across multiple disciplines. Ongoing research aims to optimize its synthesis pathways for large-scale production while maintaining eco-friendliness. Additionally, investigations into its bioavailability and pharmacokinetics could pave the way for its use in drug development.

< p >In conclusion, 2 H -1 , 3 -benz odio x ol -4-o l (CAS No .69 39 3 –7 2 – 2 ) stands out as a versatile compound with promising prospects in various fields . Its unique structure , coupled with emerging research findings , positions it as an important molecule for future innovations . As scientists continue to unravel its properties , we can expect even more exciting applications for this remarkable compound . p >
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Amadis Chemical Company Limited
(CAS:69393-72-2)2H-1,3-benzodioxol-4-ol
A1047862
Purity:99%/99%
Quantity:5g/25g
Price ($):269.0/942.0
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